4,4,4-trifluoro-N-methylbutanamide

Description

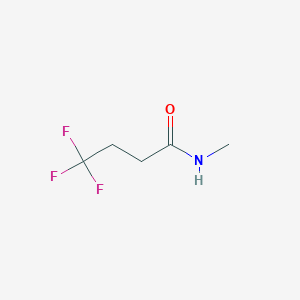

Structure

3D Structure

Properties

IUPAC Name |

4,4,4-trifluoro-N-methylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F3NO/c1-9-4(10)2-3-5(6,7)8/h2-3H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDRDDGLGHSZMIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901286703 | |

| Record name | Butanamide, 4,4,4-trifluoro-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901286703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1394040-58-4 | |

| Record name | Butanamide, 4,4,4-trifluoro-N-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1394040-58-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanamide, 4,4,4-trifluoro-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901286703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Role As a Key Synthetic Intermediate and Chemical Building Block

Precursor for Functional Group Transformations

The chemical reactivity of 4,4,4-trifluoro-N-methylbutanamide is centered around its amide functional group, which can be converted into other functionalities, and its trifluorinated tail, which can be incorporated into larger molecular frameworks.

The N-methylamide group in this compound is amenable to various derivatization reactions, a common strategy to create libraries of compounds for screening and optimization. Amides can generally undergo reactions such as hydrolysis, reduction, or activation for further transformations. mdpi.com

Hydrolysis: Under acidic or basic conditions, the amide bond can be cleaved to yield 4,4,4-trifluorobutanoic acid and methylamine. The resulting carboxylic acid is a versatile intermediate itself, capable of forming esters, acid chlorides, or other amides.

Reduction: The amide can be reduced to the corresponding amine, 4,4,4-trifluoro-N-methylbutan-1-amine. This transformation converts the planar, electron-rich amide into a basic, three-dimensional amino group, which is a common feature in many biologically active molecules.

Activation and Cyclization: Advanced synthetic methods allow for the activation of amides, such as with trifluoromethanesulfonic anhydride (B1165640) (Tf₂O), to form reactive nitrilium or keteniminium intermediates. nih.gov These intermediates can react with various nucleophiles in cyclization reactions to form heterocyclic structures, a key motif in drug discovery. nih.gov While not specifically documented for this compound, this represents a potential pathway to novel fluorinated heterocycles. nih.gov

These transformations allow chemists to modify the core structure of the molecule, creating a diverse set of derivatives for various research applications. mdpi.com

The incorporation of fluorine atoms or trifluoromethyl (-CF₃) groups into organic molecules is a widely used strategy in medicinal chemistry to modulate a drug's pharmacological profile. orgsyn.org The -CF₃ group can significantly alter a molecule's physical, chemical, and biological properties, including its metabolic stability, lipophilicity, and binding affinity to protein targets. researchgate.net

This compound serves as a carrier for the 4,4,4-trifluorobutyryl moiety. By hydrolyzing the amide to 4,4,4-trifluorobutanoic acid, the resulting acid or its activated derivatives (like the acid chloride) can be used to acylate amines, alcohols, or other nucleophiles. This process effectively installs the trifluorinated alkyl chain into a new organic scaffold. Trifluoromethyl ketones, for instance, are useful intermediates for introducing the trifluoromethyl group and can be synthesized from carboxylic acids. acs.org The presence of halogens like fluorine is a common feature in many FDA-approved drugs, highlighting the importance of building blocks that can introduce these groups. acs.org

Utility in the Construction of Complex Organic Architectures

The unique combination of a reactive handle and a fluorinated chain makes this compound a potential starting material for building complex molecules, including heterocyclic systems and scaffolds for chemical probes.

Heterocyclic compounds are foundational scaffolds in drug discovery, with a vast majority of FDA-approved drugs containing at least one heterocyclic ring. nih.gov The addition of fluorine to these rings often enhances their therapeutic potential. orgsyn.org

While direct cyclization of this compound is not extensively documented, several general strategies for heterocycle synthesis could be applied:

Thionation and Cycloaddition: The carbonyl oxygen of the amide can be replaced with sulfur to form the corresponding thioamide. Fluorinated thioamides are known to act as dienophiles in [4+2]-cycloaddition reactions, providing a route to sulfur-containing six-membered heterocycles. youtube.com

Intramolecular Condensation: By introducing other functional groups onto the butanamide backbone, intramolecular cyclization reactions can be designed. For example, a nucleophilic group introduced at the alpha or beta position could potentially attack the amide carbon or an activated derivative to form a ring. General strategies for synthesizing five-membered rings often involve the reaction of a 1,3-dicarbonyl species with a hydrazine (B178648) source, or the cyclization of a diamide (B1670390) backbone. rsc.org

These potential pathways highlight how this building block could be utilized in the synthesis of novel fluorinated heterocyclic systems. youtube.comrsc.org

Chemical probes are small molecules used to study biological systems, such as proteins or cellular pathways. acs.org Fluorinated compounds are particularly useful in this context. The trifluoromethyl group can serve as a sensitive reporter for ¹⁹F NMR spectroscopy, a powerful technique for studying molecular interactions. Furthermore, the electronic properties of the -CF₃ group can modulate the binding affinity and selectivity of a probe for its target.

Scaffolds like this compound can be incorporated into larger probe structures. For example, it could be attached to a known ligand or a reactive group to create a new probe. While the indole (B1671886) scaffold is one example of a versatile core for fluorescent probes, the principles of probe design can be applied to other scaffolds as well. nih.gov The metabolic stability conferred by the -CF₃ group is also an advantageous feature for probes used in cellular or in vivo studies. researchgate.net

Design of Analogs for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, involving the synthesis and testing of a series of related compounds (analogs) to determine how specific structural features affect biological activity. nih.gov this compound is an excellent starting point or scaffold for such studies due to the profound and often beneficial effects of the trifluoromethyl group.

The substitution of a methyl group (-CH₃) with a trifluoromethyl group (-CF₃) is a common tactic in drug design. researchgate.net While this substitution does not guarantee improved bioactivity, in a significant number of cases (over 9%), it can increase biological activity by at least tenfold. researchgate.net The -CF₃ group enhances lipophilicity and can be a strong electron-withdrawing group, influencing how a molecule interacts with its biological target. researchgate.netnih.gov

An example of an analog potentially derived from a related butanamide scaffold is GET-73 (4-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]butanamide), an investigational drug for alcohol use disorder. nih.gov Although structurally different, it illustrates the butanamide motif in a neurologically active agent.

SAR studies on analogs of this compound would involve systematic modifications to its structure, as shown in the table below.

Table 1: Potential Modifications of this compound for SAR Studies

| Modification Site | Original Group | Potential New Groups | Rationale for Modification | Supporting Findings from Literature |

|---|---|---|---|---|

| N-Substituent | -CH₃ (Methyl) | -H, -C₂H₅, Aryl, Heterocycle | To explore steric and electronic requirements for binding at the nitrogen position. | The N-substituent is often critical for receptor interaction. |

| Butanamide Backbone | -(CH₂)₂- | -(CH₂)₃-, -CH=CH-, Cyclopropyl | To alter the length, rigidity, and conformation of the linker between the amide and the -CF₃ group. | Modifications to linker length and rigidity can optimize binding orientation. |

| Fluorination Pattern | -CF₃ | -CHF₂, -CH₂F, -C₂F₅ | To fine-tune the electronic effects and lipophilicity of the fluorinated tail. | The degree of fluorination can dramatically impact potency and pharmacokinetics. nih.gov |

Research on other fluorinated compounds has provided key insights relevant to such SAR studies:

In a series of trifluoromethylated metallocenes, replacing even one -CF₃ group with a -CH₃ group led to a sharp decrease in cytotoxic activity. nih.gov

In one study, a compound with a -CF₃ group showed better activity (IC₅₀ = 3.47 µM) than analogs with -Cl (4.53 µM), -CH₃ (7.78 µM), or -OCH₃ (23.41 µM) at the same position. researchgate.net

The position of the -CF₃ group is crucial. In methcathinone (B1676376) analogs, moving the -CF₃ group on the aromatic ring significantly impacted potency at neurotransmitter transporters.

These findings underscore that this compound is a valuable scaffold for generating analogs to probe SAR, with the trifluoromethyl group serving as a key modulator of biological activity. researchgate.netnih.gov

Unveiling the Synthetic Potential of this compound

While the chemical compound this compound is a known entity in chemical databases, a comprehensive body of publicly available research detailing its specific applications as a key synthetic intermediate and in protection/deprotection strategies is currently limited. The inherent properties of its trifluoromethyl and N-methylamide moieties suggest potential utility in these areas, drawing parallels from the well-established chemistry of related fluorinated compounds.

The presence of a trifluoromethyl group (-CF3) is a hallmark of many modern pharmaceuticals and agrochemicals. This group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, chemical building blocks containing the trifluoromethyl group are of high value to medicinal and materials chemists. The N-methylamide group is a common functional group in organic synthesis, known for its specific reactivity and hydrogen bonding capabilities.

Application in Protection/deprotection Strategies

The use of trifluoroacetyl groups as protecting groups for amines is a well-documented strategy in organic synthesis. Trifluoroacetamides are known for their stability under various conditions and can be cleaved under relatively mild basic conditions.

While 4,4,4-trifluoro-N-methylbutanamide itself is not a protecting group, its structural motif is related to the trifluoroacetyl protecting group. It is conceivable that derivatives of 4,4,4-trifluorobutanoic acid could be developed as novel protecting groups with unique properties imparted by the extended carbon chain. However, there is no direct evidence in the reviewed literature to suggest that this compound is directly employed in protection and deprotection schemes.

Reaction Mechanisms and Mechanistic Studies of 4,4,4 Trifluoro N Methylbutanamide

The formation of 4,4,4-trifluoro-N-methylbutanamide, like other amides, is a cornerstone reaction in organic synthesis. Understanding the intricate details of its reaction mechanism is crucial for optimizing reaction conditions and extending its applications. This section delves into the mechanistic pathways, the influence of the trifluoromethyl group, stereochemical considerations, and the characterization of transient species involved in its synthesis.

Computational Chemistry and Molecular Modeling

Electronic Structure and Bonding Analysis of 4,4,4-Trifluoro-N-methylbutanamide

The electronic structure of this compound is significantly influenced by the presence of the trifluoromethyl group (-CF3). This group is strongly electron-withdrawing, which has a cascading effect on the electron distribution across the entire molecule.

Calculated Atomic Charges and Bond Properties (for N-methyl-2,2,2-trifluoroacetamide as an analog)

Density Functional Theory (DFT) calculations are commonly employed to determine the partial charges on each atom and to analyze the nature of the chemical bonds. For a closely related analog, N-methyl-2,2,2-trifluoroacetamide, DFT studies would reveal a significant polarization of the C-F bonds, with the fluorine atoms bearing substantial negative partial charges and the adjacent carbon atom a corresponding positive charge. This, in turn, influences the carbonyl group and the amide bond.

| Atomic Position | Calculated Partial Charge (e) |

| Carbonyl Carbon (C=O) | Data not available |

| Carbonyl Oxygen (C=O) | Data not available |

| Amide Nitrogen (N-H) | Data not available |

| Trifluoromethyl Carbon (CF3) | Data not available |

| Fluorine (F) | Data not available |

The amide bond in this compound is expected to exhibit partial double bond character, leading to a planar geometry around the N-C=O core. The electron-withdrawing nature of the trifluoromethyl group can influence the degree of this planarity and the rotational barrier around the C-N bond.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape and flexibility of this compound are crucial for its interactions with other molecules. Conformational analysis aims to identify the most stable arrangements of the atoms (conformers) and the energy barriers between them.

Molecular dynamics (MD) simulations can provide a deeper understanding of the dynamic behavior of the molecule over time. nih.gov Such simulations for a molecule like this compound in a solvent would reveal how the molecule flexes, and how its different parts move in relation to one another. These simulations can highlight the preferred conformations and the transitions between them, which are important for understanding its physical properties and potential biological activity. nih.gov

| Dihedral Angle | Energy Barrier (kcal/mol) |

| O=C-N-C | Data not available |

| C-C-C-C | Data not available |

Table 2: Hypothetical Rotational Energy Barriers for this compound. Note: Specific calculated values are not available in the surveyed literature. The table indicates the key dihedral angles that would be of interest in a conformational analysis.

Prediction of Chemical Reactivity and Selectivity

Computational methods can predict the most likely sites for chemical reactions to occur. For this compound, this involves identifying the most nucleophilic and electrophilic centers. The electron-withdrawing trifluoromethyl group makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.

Frontier Molecular Orbital (FMO) theory is a key tool in this context. The Highest Occupied Molecular Orbital (HOMO) indicates regions of the molecule likely to act as an electron donor (nucleophile), while the Lowest Unoccupied Molecular Orbital (LUMO) points to regions that can accept electrons (electrophile). For fluorinated amides, the LUMO is often centered around the carbonyl carbon.

| Parameter | Value (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

Table 3: Hypothetical Frontier Molecular Orbital Energies for this compound. Note: Specific calculated values are not available in the surveyed literature. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Application of Machine Learning in Chemical Synthesis and Materials Prediction

Machine learning (ML) is revolutionizing chemical synthesis by enabling the prediction of reaction outcomes and the discovery of new reactions. pku.edu.cndigitellinc.com For the synthesis of fluorinated amides like this compound, ML models can be trained on large datasets of similar reactions to predict the optimal conditions, such as catalysts, solvents, and temperature, to maximize the yield. pku.edu.cn

These models use molecular descriptors, which are numerical representations of a molecule's structure and properties, as input. pku.edu.cn By analyzing vast amounts of experimental data, ML algorithms can identify complex patterns that may not be obvious to a human chemist, thereby accelerating the development of efficient synthetic routes. digitellinc.comnih.gov

In Silico Design of Novel Fluorinated Amide Scaffolds

In silico (computer-based) methods are increasingly used to design new molecules with desired properties. Starting with a core structure like this compound, computational tools can be used to explore how modifications to the molecule would affect its properties. This is particularly relevant in drug discovery, where fluorinated amides are valuable pharmacophores. nih.gov

By systematically altering different parts of the molecule and calculating the resulting properties, researchers can create a virtual library of novel fluorinated amide scaffolds. nih.gov This allows for the pre-screening of thousands of potential candidates, identifying those with the most promising characteristics for further experimental investigation. nih.gov This approach significantly reduces the time and cost associated with the discovery of new materials and pharmaceuticals. nih.gov

In-Depth Analysis of this compound Remains Elusive Due to Lack of Publicly Available Spectroscopic Data

Despite extensive searches for detailed analytical information on the chemical compound this compound, a comprehensive and data-rich article as per the requested outline cannot be generated at this time. The primary obstacle is the absence of publicly available experimental spectroscopic and spectrometric data, which is essential for a thorough characterization and discussion of the compound's analytical profile.

While the existence of this compound is confirmed in chemical databases such as Sigma-Aldrich, which lists its CAS number as 1394040-58-4, the detailed analytical data required for the specified article sections is not provided in public-facing documents like Certificates of Analysis. Searches for research articles detailing the synthesis and characterization of this specific compound also did not yield the necessary spectroscopic information.

The requested article outline necessitates in-depth discussion and data tables for various advanced analytical techniques, including:

High-Resolution Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

Vibrational Spectroscopy (IR, Raman)

Mass Spectrometry-Based Analysis:

High-Resolution Mass Spectrometry (HRMS) for exact mass determination

Tandem Mass Spectrometry (MS/MS) for structural elucidation

Hyphenated GC-MS and LC-MS for mixture analysis

Without access to the specific chemical shifts for ¹H, ¹³C, and ¹⁹F NMR; the characteristic absorption peaks in IR and Raman spectroscopy; the exact mass and fragmentation patterns from mass spectrometry; or data from hyphenated techniques, any attempt to generate the requested content would be speculative and fall short of the required scientific accuracy and detail.

A patent document mentions the compound, but does not include the granular spectroscopic data needed to populate the outlined sections. Similarly, while general principles of these analytical techniques are well-documented, applying them to this compound without actual experimental data would not be appropriate for a scientific article.

Therefore, until such data becomes publicly available through research publications, spectral databases, or detailed supplier documentation, the generation of a scientifically rigorous article focusing solely on the advanced analytical techniques for the characterization and quantification of this compound is not feasible.

Advanced Analytical Techniques for Characterization and Quantification

Advanced Chromatographic Separations

Chromatographic techniques are paramount for the separation and analysis of 4,4,4-trifluoro-N-methylbutanamide from complex mixtures. Both gas and liquid chromatography offer distinct advantages depending on the analytical objective.

Gas Chromatography (GC) Techniques

Gas chromatography is a powerful technique for separating volatile compounds. research-solution.com However, the analysis of amides like this compound by GC can be challenging due to their polarity, which can lead to poor peak shape, tailing, and low sensitivity. researchgate.net These issues arise from the tendency of the amide functional group to form hydrogen bonds, affecting the compound's volatility and interaction with the GC column. weber.hu

To overcome these limitations, derivatization is often a necessary step to increase the volatility and thermal stability of the amide, making it more amenable to GC analysis. research-solution.comsigmaaldrich.com The use of trifluoroacetyl derivatives, for instance, has been shown to produce clean total ion chromatograms in GC-MS analysis. researchgate.net For related compounds, such as polyurethane pyrolyzates, gas-phase derivatization using agents like N-methyl-bis-trifluoroacetamide (MBTFA) has been successfully employed to facilitate GC/MS analysis. nih.gov The resulting derivatized compound exhibits improved chromatographic behavior, allowing for sharp, symmetrical peaks and enhanced detection. nih.gov

Key considerations for the GC analysis of this compound would involve selecting an appropriate capillary column, likely one with a mid-polarity stationary phase, and optimizing temperature programs to ensure efficient separation from other components or impurities.

Liquid Chromatography (LC) Techniques

Liquid chromatography (LC), particularly when coupled with mass spectrometry (LC-MS), provides a versatile alternative for the analysis of this compound. youtube.com A significant advantage of LC is its ability to analyze compounds with lower volatility and higher polarity without the need for derivatization. oup.comresearchgate.net

For a polar compound like this compound, reversed-phase high-performance liquid chromatography (RP-HPLC) would be a common starting point. In this mode, a nonpolar stationary phase is used with a polar mobile phase. The separation can be fine-tuned by adjusting the mobile phase composition, such as the ratio of water to an organic solvent like acetonitrile (B52724) or methanol, and by modifying the pH. epa.gov

The use of a stationary phase with amide groups embedded within the alkyl chains has been proposed for the separation of polar compounds, as it can offer alternative selectivity compared to traditional C18 columns. epa.gov Furthermore, LC coupled with high-resolution mass spectrometry (HRMS) would enable sensitive and selective quantification, which is crucial for therapeutic drug monitoring and analysis in complex biological matrices. nih.gov An LC-MS/MS method for analyzing related short-chain perfluorinated acids, such as trifluoroacetic acid (TFA), in water has been developed, demonstrating the power of this technique for trace-level quantification of fluorinated compounds. nih.gov

Chiral Chromatography for Enantiomeric Purity and Isomer Separation

The compound this compound is an achiral molecule as it does not possess a stereocenter. Therefore, in its standard form, it does not have enantiomers, and chiral chromatography is not applicable for its separation.

However, if a chiral center were introduced into its structure, for example, by substitution at the alpha-carbon (C3), the resulting molecule would exist as a pair of enantiomers. In such a hypothetical scenario, chiral chromatography would be indispensable for separating these stereoisomers. nih.gov The separation of chiral amides is a well-established field, with various chiral stationary phases (CSPs) available. nih.gov

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used due to their broad chiral recognition capabilities for a wide range of compounds, including amides. windows.net Another class of effective CSPs for separating enantiomers are cyclodextrin-based phases, which separate molecules based on inclusion complexation and interactions with the hydroxyl groups on the cyclodextrin (B1172386) rim. sigmaaldrich.com The choice of mobile phase, which can be normal-phase, reversed-phase, or polar organic, would be critical in optimizing the separation and resolution of the enantiomers. windows.net The development of racemization-free coupling reagents is also an important aspect in the synthesis of chiral amides to ensure enantiomeric purity. rsc.org

Derivatization Strategies for Analytical Enhancement

Derivatization is a chemical modification process used to convert an analyte into a product with properties that are better suited for a specific analytical technique. research-solution.com For this compound, derivatization can be employed to enhance its performance in both GC and LC analysis. sigmaaldrich.comresearchgate.net

The primary goals of derivatization for this compound are:

For GC Analysis: To increase volatility and thermal stability by masking the polar N-H group of the secondary amide. weber.hu This leads to improved peak shape and sensitivity. gcms.cz

For LC-MS Analysis: To improve ionization efficiency, thereby increasing detection sensitivity. nih.govddtjournal.com This is particularly useful for achieving low detection limits in complex samples. researchgate.net

Common derivatization strategies applicable to amides include silylation and acylation.

Silylation: This is a widely used technique for GC analysis where an active hydrogen in the molecule is replaced by a trimethylsilyl (B98337) (TMS) group. phenomenex.blog Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective for derivatizing amides. sigmaaldrich.com The reaction is often carried out at elevated temperatures to ensure completion. sigmaaldrich.com The resulting TMS derivative is more volatile and less polar, making it ideal for GC analysis. weber.huphenomenex.blog

Acylation: This strategy involves introducing an acyl group. For fluorinated compounds, using a fluorinated anhydride (B1165640) like trifluoroacetic anhydride (TFAA) can produce highly volatile derivatives that are also very sensitive to electron capture detection (ECD) in GC. researchgate.netgcms.cz The reaction with primary and secondary amines and amides generally proceeds readily. gcms.cz For instance, trifluoroacetylation is a common method for the derivatization of various amines and related compounds prior to GC-MS analysis. researchgate.netnih.gov

For LC-MS, derivatization aims to introduce a readily ionizable group into the molecule. Reagents containing tertiary amine moieties are often used to enhance positive mode electrospray ionization (ESI). nih.gov

Below are tables summarizing potential derivatization reagents for analytical enhancement.

Table 1: Derivatization Reagents for GC Analysis of this compound

| Reagent Name | Abbreviation | Derivative Formed | Key Advantages |

|---|---|---|---|

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) amide | Highly reactive, volatile byproducts, widely used for amides. sigmaaldrich.com |

| N-methyl-bis-trifluoroacetamide | MBTFA | Trifluoroacetyl amide | Produces stable and volatile derivatives suitable for GC-MS. nih.govgcms.cz |

| Trifluoroacetic Anhydride | TFAA | Trifluoroacetyl amide | Highly reactive, produces volatile derivatives ideal for ECD detection. researchgate.netgcms.cz |

Table 2: Potential Derivatization Strategies for LC-MS Enhancement

| Reagent Class | Example Reagent | Functional Group Targeted | Purpose |

|---|---|---|---|

| Primary Amines with Tertiary Amine Moiety | 2-dimethylaminoethylamine (DMED) | Carboxylic Acid (if hydrolyzed) | Introduces a readily protonated site for enhanced ESI+ signal. nih.gov |

| Acyl Chlorides with Tertiary Amine Moiety | 4-(Dimethylamino)benzoyl chloride (DMABC) | Hydroxyl group (if reduced) | Enhances ESI ionization and detection limits. sigmaaldrich.com |

| Sulfonyl Chlorides | Dansyl chloride | Amine/Phenol groups | Introduces a fluorescent tag and an ionizable group. researchgate.netddtjournal.com |

Applications in Materials Science and Emerging Technologies

Design and Synthesis of Fluorinated Materials

Fluorinated compounds are integral to the development of high-performance materials. man.ac.uk The introduction of fluorine atoms or trifluoromethyl groups into a molecular structure can impart desirable attributes such as hydrophobicity, oleophobicity, and a low coefficient of friction. nih.gov These properties are highly sought after in a variety of applications, from protective coatings to advanced electronics. pageplace.de

While direct polymerization of 4,4,4-trifluoro-N-methylbutanamide has not been extensively documented, its structure suggests its potential as a monomer or a modifying agent in the synthesis of fluorinated polymers. The trifluoromethyl group can enhance the thermal and chemical stability of the polymer backbone. umn.edu Fluorinated polymers are known for their exceptional resistance to harsh environments, making them suitable for applications in aerospace, chemical processing, and electronics. pageplace.de The incorporation of fluorinated moieties can also lead to polymers with low surface energy, resulting in materials with non-stick and water-repellent properties. nih.gov

The synthesis of fluoropolymers can be achieved through various methods, including the polymerization of fluorine-containing monomers or the chemical modification of non-fluorinated polymers. umn.edu In this context, this compound could potentially serve as a building block for creating novel polymers with tailored properties.

Table 1: Potential Effects of Incorporating this compound into Polymers

| Property | Potential Enhancement | Rationale |

| Thermal Stability | Increased | The strong carbon-fluorine bond enhances resistance to thermal degradation. |

| Chemical Resistance | Improved | The electronegativity of fluorine atoms shields the polymer backbone from chemical attack. |

| Hydrophobicity | Increased | The trifluoromethyl group lowers the surface energy of the material. |

| Dielectric Constant | Lowered | The presence of fluorine can reduce the polarizability of the polymer. |

As a specialty chemical, this compound can be considered a fluorinated building block. fluorochem.co.ukmerckmillipore.com Such compounds are crucial intermediates in the synthesis of more complex molecules with specific functionalities. halocarbonlifesciences.com Fluorinated amides, in particular, are recognized as important structural motifs in various functional materials. researchgate.netnih.gov The unique combination of the amide group and the trifluoromethyl group in this compound could be leveraged to create novel surfactants, lubricants, or components for advanced coatings.

The synthesis of fluorinated amides can be challenging, and various synthetic strategies are continually being developed to address this. researchgate.netnih.gov The availability of compounds like this compound provides chemists with versatile tools for the creation of new materials.

High-Throughput Screening in Materials Discovery

High-throughput screening (HTS) is a powerful methodology for accelerating the discovery and optimization of new materials. nist.gov This approach involves the rapid synthesis and testing of large libraries of compounds to identify materials with desired properties. While there is no specific literature detailing the use of this compound in HTS for materials discovery, the principles of HTS are applicable to the exploration of fluorinated compounds.

Libraries of fluorinated molecules could be synthesized and screened for properties such as thermal stability, conductivity, or surface energy. The systematic variation of molecular structure, for instance by incorporating different fluorinated building blocks like this compound, would allow for the rapid identification of structure-property relationships. This data-driven approach can significantly shorten the development cycle for new materials.

Computational Materials Design and Property Prediction

Computational methods, particularly quantum chemistry, play a crucial role in modern materials science. cecam.orgmpg.de These techniques allow for the prediction of material properties based on their molecular structure, guiding experimental efforts and reducing the need for extensive trial-and-error synthesis.

Quantum chemical calculations, such as Density Functional Theory (DFT), could be employed to predict the properties of materials derived from this compound. researchgate.net For example, simulations could be used to estimate the thermal stability, electronic properties, and intermolecular interactions of polymers incorporating this compound. Such computational studies can provide valuable insights into how the trifluoromethyl group influences the macroscopic properties of the material, thereby guiding the design of new functional materials with desired characteristics. emerginginvestigators.org

Table 2: Examples of Properties of Fluorinated Compounds Predictable by Computational Methods

| Computational Method | Predicted Property | Relevance to Materials Science |

| Density Functional Theory (DFT) | Electronic band structure | Predicts conductivity and optical properties. |

| Molecular Dynamics (MD) | Glass transition temperature | Determines the thermal operating range of a polymer. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Intermolecular interactions | Elucidates the packing and morphology of materials. |

Role in Functional Materials

Functional materials are designed to possess specific properties that enable them to perform a particular function. Fluorinated compounds are key components in a wide array of functional materials due to the unique properties conferred by fluorine. man.ac.uk The incorporation of trifluoromethyl groups, as found in this compound, is a common strategy for enhancing the performance of materials. researchgate.net

For instance, fluorinated polymers are used in membranes for gas separation and as electrolytes in batteries. pageplace.de The low surface energy of fluorinated coatings makes them ideal for anti-fouling and self-cleaning surfaces. While the direct application of this compound in these areas is not yet established, its chemical structure makes it a plausible candidate for inclusion in the synthesis of such advanced functional materials. The amide functionality could also provide sites for further chemical modification, allowing for the creation of a diverse range of materials from a single fluorinated precursor.

Future Research Directions and Perspectives

Innovations in Sustainable Synthesis of Fluorinated Amides

The synthesis of fluorinated amide compounds has traditionally faced hurdles, including the generation of by-products and achieving high chemical and stereoselectivity. nih.gov Future research will prioritize the development of more efficient and sustainable synthetic methodologies. A significant area of innovation lies in photoenzymatic strategies, which combine the selectivity of enzymes with the power of visible-light photocatalysis. nih.gov For instance, visible-light-driven ene-reductase systems can generate carbon-centered radicals from fluorine-containing reagents, enabling their enantioselective coupling with alkenes to produce fluorinated amides with high yield and stereocontrol. nih.gov

Another promising avenue is the use of more benign and readily available C1 sources, such as CO2, in the synthesis of fluorinated amines and their derivatives. researchgate.net These approaches aim to replace traditional, often hazardous reagents with more environmentally friendly alternatives. researchgate.net The development of low-waste synthetic processes is crucial for meeting the ambitious environmental goals of the pharmaceutical and chemical industries. researchgate.net

| Synthetic Strategy | Key Advantages | Research Focus |

| Photoenzymatic Synthesis | High stereoselectivity, mild reaction conditions, use of visible light. nih.gov | Enzyme engineering and optimization of reaction systems to broaden substrate scope and improve yields. nih.gov |

| Photocatalysis with Synergistic Reagents | Effective for forming difluoroamide compounds from unactivated aromatics. nih.gov | Exploring new photocatalysts and synergistic reagents (e.g., thiols) to enhance reaction efficiency. nih.gov |

| Use of Benign C1 Sources (e.g., CO2) | Reduces reliance on hazardous reagents, improves atom economy. researchgate.net | Developing novel catalytic systems for the efficient incorporation of CO2 into fluorinated molecules. researchgate.net |

| Direct Amidation | Solventless, metal- and catalyst-free conditions possible for certain substrates. researchgate.net | Expanding the scope of direct amidation to a wider range of fluorinated carboxylic acids and amines. |

Expanding the Mechanistic Understanding of Trifluoromethyl Group Reactivity

The trifluoromethyl (CF3) group is a cornerstone of modern medicinal chemistry, prized for its ability to enhance metabolic stability, lipophilicity, and binding affinity. mdpi.commdpi.com Despite its widespread use, a deeper mechanistic understanding of its reactivity is needed. The CF3 group is strongly electron-withdrawing and the C-F bond is exceptionally strong, rendering the group generally stable. mdpi.com However, it can participate in unique transformations.

Future research will focus on elucidating the mechanisms of CF3 group reactivity under various conditions. For example, while generally stable, the trifluoromethyl group can undergo decomposition or reaction when treated with strong Lewis acids or Brønsted superacids, which can ionize the C-F bond to form reactive carbocationic species. nih.gov Understanding and controlling these pathways could unlock novel synthetic applications. Furthermore, investigating the reactivity of perfluoroalkylated amines, which are often unstable and prone to fluoride elimination, could lead to new methods for diversifying fluorinated compounds. nih.govacs.org

Key areas for mechanistic investigation include:

Protolytic Defluorination: Studying the precise intermediates and reaction pathways when trifluoromethyl-substituted arenes react with superacids. nih.gov

Radical N-Perfluoroalkylation–Defluorination: Exploring the controllable oxy/thiodefluorination of N-perfluoroalkylated hydroxylamine intermediates. nih.govacs.org

Electrophilic Trifluoromethylation: Clarifying whether these reactions proceed via polar substitution or single electron transfer to better define their scope and limitations. wikipedia.org

Development of Advanced Analytical Platforms for Complex Amide Mixtures

The synthesis and transformation of fluorinated amides often result in complex mixtures containing starting materials, intermediates, products, and by-products. The development of advanced, high-throughput analytical platforms is essential for reaction monitoring, purification, and quality control. While techniques like HPLC combined with tandem mass spectrometry (MS/MS) are powerful for analyzing known target compounds, they are less suited for identifying unexpected products. dioxin20xx.org

Future advancements will likely focus on the broader application of high-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOFMS). TOFMS provides high sensitivity and mass accuracy for all compounds in a sample, allowing for the detection and identification of both known and unknown species through molecular formula calculation. dioxin20xx.org Integrating these advanced MS techniques with rapid chromatographic methods, such as those using columns with sub-2mm particle sizes, can drastically reduce analysis time while providing comprehensive characterization of complex amide mixtures. dioxin20xx.orgsfu.ca Further development in hyphenated techniques like LC-MS/MS will continue to be critical for the simultaneous determination of multiple components in various matrices. scispace.com

| Analytical Technique | Strengths | Areas for Development |

| HPLC-MS/MS | High sensitivity and selectivity for known target analytes. dioxin20xx.orgscispace.com | Method development for a wider range of fluorinated amides and their metabolites. |

| HPLC-TOFMS | High mass accuracy, detection of unknown compounds, rapid data acquisition. dioxin20xx.org | Improved software for automated data processing and structural elucidation of novel compounds. |

| MultiplexMS | Increased LC-MS throughput for large sample libraries via sample pooling strategies. sfu.ca | Integration with quantitative analysis (MultiplexMS-Q) to provide a comprehensive view of complex mixtures. sfu.ca |

Integration of Computational and Experimental Approaches for Rational Design

The rational design of novel fluorinated amides and the optimization of their synthetic routes increasingly rely on the synergy between computational modeling and experimental validation. Computational methods, particularly density functional theory (DFT), are powerful tools for predicting the structure, stability, and reactivity of molecules. researchgate.netrsc.org

Future research will see a deeper integration of these approaches. Computational models can predict the likelihood of N- vs. O-protonation in amides by analyzing the degree of pyramidalization at the nitrogen atom, providing crucial insights into the reactivity of the amide bond. nih.gov This understanding can guide the design of amides with specific rotational barriers or activation properties. nih.gov In synthesis, computational studies can elucidate reaction mechanisms, identify transition states, and predict the most favorable reaction conditions, thereby reducing the need for extensive empirical screening. researchgate.netrsc.org This integrated approach is essential for accelerating the discovery and development of new molecules and for designing selective inhibitors by exploiting subtle differences in protein structures, such as the presence of dehydrons. acs.org

| Approach | Role in Rational Design | Example Application for 4,4,4-trifluoro-N-methylbutanamide |

| Computational (e.g., DFT) | Predict molecular properties, reaction mechanisms, and transition states. researchgate.netnih.gov | Calculate the rotational barrier of the C-N amide bond; model transition states for a novel cyclization reaction. |

| Experimental | Synthesize target molecules, validate computational predictions, and measure properties. researchgate.netnih.gov | Synthesize derivatives with predicted properties; measure reaction kinetics to confirm the calculated energy barrier. |

| Integrated Approach | Use computational insights to guide experimental design, leading to faster and more efficient discovery cycles. acs.org | Design and synthesize a series of this compound analogues with computationally predicted binding affinities for a target protein. |

Exploration of Novel Chemical Reactivity and Transformations

Beyond improving existing synthetic methods, a key future direction is the exploration of entirely new chemical reactions and transformations for fluorinated amides like this compound. The unique electronic properties imparted by the trifluoromethyl group can be leveraged to achieve unprecedented reactivity.

One area of interest is the reaction of fluorinated building blocks with electron-rich systems. For example, hexafluorothioacetone dimer has been shown to react with vinylamides to form [2+2] cycloadducts, yielding substituted thietanes. nih.gov Investigating similar cycloaddition reactions with this compound or its derivatives could lead to novel heterocyclic structures. Another avenue is the development of umpolung (polarity reversal) strategies for the α-fluorination of amides using nucleophilic fluorine sources, which allows for selective fluorination even in the presence of other carbonyl groups. springernature.com Further research into the direct functionalization of perfluoroalkyl amines, which are typically challenging to control, represents an attractive method for diversifying the landscape of fluorinated compounds. nih.govacs.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4,4,4-trifluoro-N-methylbutanamide, and how can purity be ensured?

- Methodology :

- Step 1 : Start with trifluorobutanoic acid derivatives (e.g., ethyl 4,4,4-trifluoro-3-hydroxybutanoate) as precursors. React with methylamine under reflux in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to form the amide bond .

- Step 2 : Purify the crude product via column chromatography (silica gel, gradient elution with hexane/ethyl acetate) or recrystallization using ethanol/water mixtures.

- Step 3 : Confirm purity using - and -NMR spectroscopy to verify the absence of unreacted starting materials or side products (e.g., ester hydrolysis byproducts) .

- Critical Note : Monitor reaction pH to avoid premature hydrolysis of intermediates.

Q. How can computational tools predict the reactivity and stability of this compound?

- Methodology :

- Use density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model the compound’s electronic structure, focusing on the trifluoromethyl group’s electron-withdrawing effects and steric interactions .

- Simulate hydrolysis pathways under acidic/basic conditions using molecular dynamics (MD) software like GROMACS to assess stability .

- Validate predictions with experimental data (e.g., HPLC retention times under stressed degradation conditions) .

Advanced Research Questions

Q. How can enantiomeric resolution challenges be addressed for chiral derivatives of this compound?

- Methodology :

- Chiral Synthesis : Employ chiral auxiliaries (e.g., (R)-1-phenylethylamine) during esterification/amination steps to induce stereoselectivity, as demonstrated in trifluoro-3-hydroxybutanoate synthesis .

- Resolution : Use chiral stationary-phase HPLC (e.g., Chiralpak® AD-H column) with hexane/isopropanol mobile phases to separate enantiomers.

- Validation : Confirm enantiopurity via polarimetry () and circular dichroism (CD) spectroscopy .

Q. What strategies resolve contradictory bioactivity data between in vitro and in vivo studies?

- Methodology :

- In Vitro/In Vivo Correlation : Perform pharmacokinetic (PK) studies to assess bioavailability, plasma protein binding, and metabolic stability (e.g., liver microsome assays).

- Metabolite Identification : Use LC-MS/MS to detect metabolites that may antagonize or enhance activity in vivo .

- Receptor Binding Assays : Compare target engagement using surface plasmon resonance (SPR) for in vitro affinity vs. positron emission tomography (PET) imaging in animal models .

Q. How can reaction conditions be optimized to minimize side products during scale-up?

- Methodology :

- DoE (Design of Experiments) : Vary temperature, solvent polarity, and catalyst loading (e.g., HATU for amide coupling) to identify robust conditions .

- In-line Analytics : Implement FTIR or Raman spectroscopy to monitor reaction progress and detect intermediates (e.g., acyl chlorides) in real time .

- Side Product Analysis : Characterize byproducts via high-resolution mass spectrometry (HRMS) and adjust stoichiometry to disfavor their formation .

Data Interpretation & Contradiction Analysis

Q. How should researchers interpret conflicting spectroscopic data for trifluoromethyl-containing amides?

- Methodology :

- NMR Artifacts : For -NMR, confirm solvent compatibility (e.g., avoid deuterated DMSO if fluorinated solvents are used). Use -NMR DEPT-135 to distinguish overlapping signals .

- X-ray Crystallography : Resolve ambiguities in regiochemistry or stereochemistry by growing single crystals in ethyl acetate/hexane and solving the structure .

- Contradiction Case : If -NMR integration conflicts with elemental analysis, repeat combustion analysis (CHNS/O) to verify stoichiometry .

Q. What experimental controls are critical for biological activity studies of this compound?

- Methodology :

- Negative Controls : Include non-fluorinated analogs (e.g., N-methylbutanamide) to isolate the trifluoromethyl group’s contribution to activity .

- Cytotoxicity Assays : Use MTT or LDH assays to differentiate target-specific effects from general toxicity in cell-based studies .

- Off-target Screening : Profile against kinase panels or GPCR libraries to rule out polypharmacology .

Tables for Key Data

| Property | Analytical Method | Typical Results | Reference |

|---|---|---|---|

| Melting Point | Differential Scanning Calorimetry (DSC) | 98–102°C (anhydrous form) | |

| LogP (Lipophilicity) | Shake-flask/HPLC | 2.1 ± 0.3 (predicted via ChemAxon) | |

| Enzymatic Hydrolysis Rate | LC-MS (pH 7.4 buffer, 37°C) | t₁/₂ = 12 h (vs. 48 h for non-fluorinated analog) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.